molecular formula C9H9N3O4S2 B1462733 3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1153942-75-6

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B1462733
CAS No.: 1153942-75-6
M. Wt: 287.3 g/mol
InChI Key: AIBPPZUTSBIQSU-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H9N3O4S2 and a molecular weight of 287.32 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with thiophene-2-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a pyrazole ring with a sulfamoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBPPZUTSBIQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
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3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

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